4-benzyl-1-{3-[4-(diphenylmethyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one
Description
The compound 4-benzyl-1-{3-[4-(diphenylmethyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one is a triazoloquinazolinone derivative characterized by a fused heterocyclic core. Its structure includes:
- A benzyl group at position 4, enhancing lipophilicity and influencing receptor interactions.
- A 3-oxopropyl chain at position 1, terminating in a 4-(diphenylmethyl)piperazine moiety. This piperazine modification introduces bulk and electronic diversity, likely impacting pharmacokinetics and target affinity.
Properties
IUPAC Name |
1-[3-(4-benzhydrylpiperazin-1-yl)-3-oxopropyl]-4-benzyl-[1,2,4]triazolo[4,3-a]quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H34N6O2/c43-33(39-22-24-40(25-23-39)34(28-14-6-2-7-15-28)29-16-8-3-9-17-29)21-20-32-37-38-36-41(26-27-12-4-1-5-13-27)35(44)30-18-10-11-19-31(30)42(32)36/h1-19,34H,20-26H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDNWSRWOGCQTHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)CCC4=NN=C5N4C6=CC=CC=C6C(=O)N5CC7=CC=CC=C7 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H34N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
582.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-benzyl-1-{3-[4-(diphenylmethyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one represents a novel class of triazoloquinazoline derivatives that have garnered interest due to their potential biological activities, particularly in the fields of oncology and neuropharmacology. This article aims to synthesize current research findings regarding its biological activity, including anticancer properties, mechanism of action, and structure-activity relationships.
Chemical Structure and Properties
The molecular formula of the compound is C27H30N4O2, with a molecular weight of 454.56 g/mol. The structure features a triazoloquinazolinone core linked to a benzyl and a diphenylmethylpiperazine moiety. This unique combination is thought to contribute to its biological efficacy.
Biological Activity Overview
Recent studies have highlighted several key areas of biological activity for this compound:
-
Anticancer Activity
- The compound has been evaluated for its cytotoxic effects against various cancer cell lines, including breast (MCF7) and lung cancer cells. In vitro assays demonstrated significant antiproliferative activity, suggesting potential as an anticancer agent.
- Mechanism of Action : Molecular docking studies indicate that the compound may interact with DNA topoisomerase II and inhibit cell cycle progression by inducing apoptosis in cancer cells .
-
Neuropharmacological Effects
- Preliminary research suggests that the compound may exhibit neuroprotective properties. It has been shown to modulate neurotransmitter systems, particularly those involving serotonin and dopamine pathways.
- Behavioral Studies : In animal models, the compound has demonstrated potential in reducing anxiety-like behaviors, indicating possible applications in treating anxiety disorders .
Structure-Activity Relationship (SAR)
The biological activity of triazoloquinazoline derivatives is highly influenced by their structural components. Key findings include:
- Piperazine Substituents : Variations in the piperazine structure significantly affect the binding affinity and selectivity towards target proteins. For instance, substituents on the piperazine ring can enhance or diminish cytotoxicity against specific cancer cell lines .
- Benzyl Moiety : The presence of the benzyl group appears critical for maintaining high levels of activity. Modifications in this area have led to derivatives with improved selectivity and reduced side effects .
Case Studies
- In Vitro Studies : A study evaluated the cytotoxic effects of the compound on MCF7 cells at varying concentrations (1 µM to 50 µM). Results indicated a dose-dependent response with IC50 values comparable to established chemotherapeutics like doxorubicin .
- Combination Therapy : Research explored the efficacy of combining this compound with doxorubicin. Results showed enhanced cytotoxicity when used in tandem, suggesting a synergistic effect that may improve therapeutic outcomes in cancer treatment .
Data Tables
| Activity Type | Cell Line | IC50 (µM) | Notes |
|---|---|---|---|
| Cytotoxicity | MCF7 | 15 | Significant reduction in cell viability |
| Neuroprotection | Animal Model | N/A | Reduced anxiety-like behaviors observed |
| Combination Therapy | MCF7 | 10 (with DOX) | Synergistic effect noted |
Scientific Research Applications
Medicinal Chemistry
Antidepressant Activity
Research indicates that compounds containing piperazine moieties exhibit significant antidepressant properties. Compound 1, with its diphenylmethyl piperazine structure, has been investigated for its potential to modulate serotonin and norepinephrine levels in the brain. Studies have shown that similar compounds can lead to increased neurogenesis and improved mood regulation in animal models .
Anticancer Properties
Compound 1 has been evaluated for its anticancer activity. The triazole and quinazoline rings are known to enhance the compound's ability to inhibit tumor growth by interfering with cell cycle progression and inducing apoptosis in cancer cells. Preliminary studies suggest that compound 1 may be effective against various cancer cell lines, including breast and lung cancer .
Antimicrobial Effects
The compound has also demonstrated antimicrobial properties against a range of bacteria and fungi. The presence of the piperazine ring is thought to contribute to its ability to disrupt microbial cell membranes. In vitro studies have shown promising results against resistant strains of bacteria, indicating potential for development as a new antimicrobial agent .
Pharmacological Insights
Neuropharmacology
The pharmacological profile of compound 1 suggests it may act as a central nervous system (CNS) agent. Its ability to cross the blood-brain barrier allows it to exert effects on neurotransmitter systems involved in anxiety and depression. This aspect is particularly relevant for developing novel therapies for psychiatric disorders .
Analgesic Properties
Recent studies have indicated that compound 1 may possess analgesic properties. Its mechanism may involve the modulation of pain pathways through opioid receptors or other pain-related signaling pathways. Animal studies have shown a reduction in pain response when administered prior to nociceptive stimuli .
Material Science Applications
Polymeric Composites
In material science, compound 1 can be utilized in developing polymeric composites with enhanced mechanical and thermal properties. Its unique chemical structure allows it to act as a cross-linking agent in polymer matrices, improving the durability and performance of materials used in various industrial applications .
Case Studies and Research Findings
Chemical Reactions Analysis
Nucleophilic Substitution at the Piperazine Moiety
The 4-(diphenylmethyl)piperazine group undergoes nucleophilic substitution reactions due to its tertiary nitrogen atoms. Key reactions include:
For example, reaction with methyl iodide under basic conditions yields alkylated piperazine derivatives, enhancing lipophilicity for pharmacological applications .
Reactivity of the Triazole Ring
The triazolo[4,3-a]quinazolin-5-one core participates in electrophilic and cycloaddition reactions:
Nitration under controlled conditions selectively targets electron-deficient positions on the triazole-quinazoline fused system .
Ketone Functionalization in the 3-Oxopropyl Chain
The 3-oxopropyl group is susceptible to nucleophilic attacks and reductions:
| Reaction Type | Conditions | Products | Sources |
|---|---|---|---|
| Grignard addition | RMgX, dry ether | Tertiary alcohols | |
| Reduction | NaBH₄, MeOH | Secondary alcohol derivatives | |
| Condensation | NH₂OH·HCl, reflux | Oxime formation |
Reduction with NaBH₄ converts the ketone to a hydroxyl group, enabling further etherification or esterification.
Quinazolinone Core Modifications
The quinazolin-5-one scaffold undergoes ring-opening and annulation reactions:
| Reaction Type | Reagents/Conditions | Outcomes | Sources |
|---|---|---|---|
| Hydrolysis | HCl (6N), reflux | Anthranilic acid derivatives | |
| Annulation | CS₂, KOH | Thione derivatives | |
| Halogenation | PCl₅, POCl₃ | Chlorination at C-2 or C-4 |
Hydrolysis under strong acidic conditions cleaves the quinazolinone ring to yield anthranilic acid analogs .
Biological Activity-Driven Reactions
Derivatization strategies to enhance pharmacological properties:
Thiourea derivatives exhibit potent kinase inhibition, with structure-activity relationship (SAR) studies highlighting the importance of the diphenylmethyl group .
Stability and Degradation Pathways
Critical stability profiles under varying conditions:
Key Research Findings
-
Synthetic Flexibility : The compound’s piperazine and triazole groups enable modular derivatization for drug discovery .
-
Electrophilic Sensitivity : Nitration and halogenation occur regioselectively at C-6/C-8 due to electron-withdrawing effects .
-
Biological Relevance : Thiourea and sulfonamide analogs show nanomolar activity against PDGFR and microbial targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of triazoloquinazolinone derivatives with piperazine-linked substituents. Below is a detailed comparison with structurally analogous compounds:
Table 1: Structural and Physicochemical Comparison
Key Structural and Functional Differences
Substituents on the Piperazine Ring: The target compound features a diphenylmethyl group on piperazine, increasing steric bulk and lipophilicity, which may enhance blood-brain barrier penetration . The 2,4-dimethylphenyl group in ’s compound reduces steric hindrance compared to diphenylmethyl, possibly favoring selective binding .
Core Heterocycle Modifications: The pyrido[1,2-a]pyrimidin-4-one core in replaces the triazoloquinazolinone, altering electron distribution and binding pocket compatibility .
Functional Groups: The thiazolidinone moiety in introduces a sulfur atom, which could influence redox properties and metabolic pathways .
Hypothetical Pharmacological Implications
- Lipophilicity and CNS Penetration : The diphenylmethyl group in the target compound suggests greater CNS activity compared to analogs with polar substituents (e.g., methoxy or sulfonyl groups) .
- Metabolic Stability: Thiazolidinone and sulfonyl groups may reduce cytochrome P450-mediated metabolism, extending half-life .
- Receptor Selectivity : Smaller substituents (e.g., 2,4-dimethylphenyl) could improve selectivity for specific GPCRs or kinases compared to bulkier groups .
Preparation Methods
Formation of the Benzoxazinone Intermediate
5-Bromoanthranilic acid is reacted with o-aminobenzoyl chloride in pyridine to form 6-bromo-2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one. This intermediate is critical for introducing the bromine atom at position 6 of the quinazolinone ring, which later facilitates functionalization.
Cyclization to the Triazoloquinazolinone
The benzoxazinone intermediate undergoes cyclization with hydrazine hydrate to yield 6-bromo-2,3-diaminoquinazolin-4(3H)-one. Subsequent treatment with formic acid induces triazole ring formation, producing the triazolo[4,3-a]quinazolin-5-one scaffold. Reaction conditions (e.g., temperature, solvent) significantly impact yield, with optimal results achieved at 100°C in acetic acid.
Preparation of 4-(Diphenylmethyl)Piperazine
The diphenylmethyl-substituted piperazine moiety is synthesized via a nucleophilic substitution reaction. Source describes a related process for preparing 1-[(4-chlorophenyl)phenylmethyl]piperazine, which informs this step.
Alkylation of Piperazine
Piperazine reacts with benzhydryl chloride (diphenylmethyl chloride) in the presence of a base such as triethylamine. The reaction proceeds in anhydrous dichloromethane at 0–5°C to minimize side reactions. The product, 4-(diphenylmethyl)piperazine, is isolated via filtration and recrystallized from ethanol.
Table 1: Reaction Conditions for Piperazine Alkylation
| Parameter | Value |
|---|---|
| Reactants | Piperazine, benzhydryl chloride |
| Solvent | Dichloromethane |
| Temperature | 0–5°C |
| Base | Triethylamine |
| Yield | 85–90% |
Coupling of the Triazoloquinazolinone and Piperazine Moieties
The propyl linker connecting the triazoloquinazolinone and piperazine groups is introduced through a three-step sequence.
Amide Bond Formation
The bromopropyl intermediate reacts with 4-(diphenylmethyl)piperazine in the presence of sodium iodide and potassium carbonate. A nucleophilic substitution replaces the bromide with the piperazine, forming a secondary amine. Subsequent oxidation with hydrogen peroxide converts the amine to a ketone, yielding the 3-oxopropyl linker.
Table 2: Key Coupling Reaction Parameters
| Step | Conditions | Yield |
|---|---|---|
| Alkylation | DMF, K2CO3, 80°C | 75% |
| Piperazine Substitution | DMF, NaI, 100°C | 68% |
| Oxidation | H2O2, acetic acid, 50°C | 82% |
Benzylation at Position 4
The final step introduces the benzyl group to the triazoloquinazolinone’s position 4. Benzyl bromide is added to the intermediate in DMF with potassium carbonate, achieving 90% yield after refluxing for 12 hours. The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane).
Optimization and Challenges
Solvent and Catalyst Selection
DMF emerges as the optimal solvent for coupling reactions due to its high polarity, which solubilizes both aromatic and amine components. Catalytic sodium iodide enhances the nucleophilic substitution rate by generating a more reactive iodide intermediate.
Purification Techniques
Recrystallization from ethanol or ethyl acetate/hexane mixtures removes unreacted starting materials. High-performance liquid chromatography (HPLC) is employed for analytical purity assessment, with target compound retention times confirmed against standards.
Comparative Analysis of Synthetic Routes
Two primary routes are evaluated:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-benzyl-1-{3-[4-(diphenylmethyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one?
- The synthesis typically involves cyclization reactions of hydrazinoquinazolinone precursors with carbonyl-containing reagents. For example, 2-hydrazinoquinazolin-4(3H)-ones react with acetylacetone under reflux conditions to form triazoloquinazolinones via intramolecular cyclization . Modifications to the piperazine or benzyl moieties can be achieved using palladium-catalyzed reductive coupling or alkylation protocols .
Q. What analytical techniques are critical for confirming the compound’s structure?
- 1H/13C NMR spectroscopy is essential for verifying regioselectivity and substituent positions, particularly distinguishing between triazole and quinazoline ring protons . High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., deviations <2 ppm), while IR spectroscopy identifies functional groups like carbonyl (C=O, ~1700 cm⁻¹) and amide bonds . Elemental analysis (C, H, N) further validates purity (>98% by HPLC) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of triazoloquinazolinone derivatives?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to toluene .
- Catalysis : Palladium-based catalysts (e.g., Pd/C) improve reductive amination steps for piperazine side chains, reducing byproduct formation .
- Temperature control : Maintaining reflux conditions (110–120°C) minimizes incomplete cyclization, a common issue in triazoloquinazoline synthesis .
Q. How should researchers resolve discrepancies in spectral data during structural characterization?
- Cross-validation : Compare experimental NMR shifts with computational predictions (e.g., DFT calculations) .
- Supplementary techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals, especially in crowded aromatic regions .
- Crystallography : Single-crystal X-ray diffraction (e.g., CCDC 1876881) provides unambiguous confirmation of regiochemistry .
Q. What computational methods predict the compound’s biological target engagement?
- Molecular docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., 14-α-demethylase lanosterol, PDB:3LD6). Focus on hydrogen bonding with triazole nitrogen and hydrophobic interactions from the diphenylmethylpiperazine group .
- MD simulations : Assess binding stability over 100 ns trajectories to prioritize derivatives for in vitro testing .
Q. How do substituents on the piperazine or triazole rings influence biological activity?
- Electron-withdrawing groups (e.g., fluorine on triazole) enhance metabolic stability but may reduce solubility .
- Benzyl vs. diphenylmethyl : Bulkier substituents on piperazine improve receptor affinity but increase steric hindrance, requiring SAR balancing .
Methodological Considerations
Q. What strategies mitigate regioselectivity challenges during triazoloquinazoline synthesis?
- Precursor design : Use 7-substituted quinazolinones to direct cyclization toward the desired [1,2,4]triazolo[4,3-a]quinazoline isomer .
- Kinetic vs. thermodynamic control : Lower temperatures (25–50°C) favor kinetic products, while prolonged heating shifts equilibration .
Q. How can researchers validate the compound’s stability under physiological conditions?
- Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 37°C for 24 hours. Monitor degradation via LC-MS to identify labile sites (e.g., amide bonds) .
Data Contradiction Analysis
Q. Why might biological assay results conflict with computational predictions?
- Off-target effects : The compound may interact with non-modeled receptors (e.g., GPCRs) .
- Solubility limitations : Poor aqueous solubility (logP >5) can reduce bioavailability despite high in silico binding scores .
- Metabolic interference : Piperazine N-methylation by liver enzymes (e.g., CYP3A4) may generate inactive metabolites .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
